Home > Products > Screening Compounds P486 > GSK-3 Inhibitor II
GSK-3 Inhibitor II - 478482-75-6

GSK-3 Inhibitor II

Catalog Number: EVT-254750
CAS Number: 478482-75-6
Molecular Formula: C14H10IN3OS
Molecular Weight: 395.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[(3-iodophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is an aryl sulfide.

9-ING-41

    Compound Description: 9-ING-41 is a potent, selective, small-molecule inhibitor of GSK-3β. [, , , , ] Preclinical studies have demonstrated its efficacy against various cancers, including glioblastoma, breast cancer, neuroblastoma, and bladder cancer. [, , , , ] 9-ING-41 enhances tumor cell sensitivity to chemotherapy and may increase the immunogenicity of certain cancers. [, , ]

SB-216763

    Compound Description: SB-216763 is a potent, selective, and cell-permeable inhibitor of GSK-3β. [, , ] It has been shown to protect against renal ischemia-reperfusion injury in diabetic rats and attenuate myocardial infarction in young rats. [, ]

    Relevance: SB-216763's interaction with GSK-3β highlights the potential of inhibiting this kinase for therapeutic benefit. [, , ] This compound's structural features could be relevant in understanding the hypothetical "GSK-3beta Inhibitor II" and designing new GSK-3β inhibitors.

TDZD-8

    Compound Description: TDZD-8 is a potent and selective inhibitor of GSK-3β. [, ] It has been shown to protect against renal ischemia-reperfusion injury in diabetic rats by activating the Nrf2/TrxR2 signaling pathway. [] Furthermore, TDZD-8 increases matrix metalloproteinase-9 (MMP-9) expression and activity in rat primary astrocytes, likely through the activation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). []

    Relevance: The mechanism of action of TDZD-8, particularly its involvement in the GSK-3β/β-catenin signaling pathway, could offer insights into the potential effects and mechanisms of the hypothetical compound, "GSK-3beta Inhibitor II." [, ]

    Compound Description: LiCl is a well-known GSK-3β inhibitor. [, , , , , ] Although not structurally similar to small-molecule GSK-3β inhibitors, LiCl is frequently used as a reference compound in studies investigating GSK-3β inhibition. [, , , , , ]

(2'Z,3'E)-6-Bromoindirubin-3'-oxime (BIO)

    Compound Description: BIO is a potent and selective small-molecule inhibitor of GSK-3β. [] It effectively enhances Wnt canonical signaling and the expression of osteoblastic genes. []

    Relevance: BIO's role in activating Wnt signaling, a pathway regulated by GSK-3β, highlights its potential as a therapeutic agent. [] This compound's structural similarities with other GSK-3β inhibitors, including the hypothetical "GSK-3beta Inhibitor II," can provide insights into developing new inhibitors targeting this pathway.

AR-A014418

    Compound Description: AR-A014418 is a potent and selective small-molecule inhibitor of GSK-3β. [, ] It can enhance reovirus-induced apoptosis in colon cancer cells, suggesting potential as an adjuvant therapy. []

    Relevance: The use of AR-A014418 in conjunction with oncolytic viruses like reovirus indicates a possible application of GSK-3β inhibitors in enhancing cancer treatment responses. [] This finding may have implications for the hypothetical "GSK-3beta Inhibitor II" in combination therapies.

Classification and Source

GSK-3 Inhibitor II is classified as a small molecule inhibitor. It is derived from the pyrazolopyrimidine class of compounds and has been identified through high-throughput screening methods aimed at discovering potent GSK-3 inhibitors. The compound's structure allows it to effectively bind to the ATP-binding site of GSK-3, thereby inhibiting its activity.

Synthesis Analysis

The synthesis of GSK-3 Inhibitor II typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Key Reactions:
    • Pyrimidine Formation: A critical step involves the formation of the pyrimidine ring, often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
    • Functional Group Modifications: Subsequent reactions may include halogenation, alkylation, or acylation to introduce necessary functional groups that enhance binding affinity.
    • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Technical parameters such as reaction temperature, time, and solvent choice are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of GSK-3 Inhibitor II can be elucidated through various spectroscopic techniques:

  1. Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  2. Mass Spectrometry: Confirms the molecular weight and structural integrity of the synthesized compound.
  3. X-ray Crystallography: Offers a detailed three-dimensional structure, revealing how the inhibitor interacts with GSK-3 at an atomic level.

The compound typically features a pyrazolopyrimidine core with specific substituents that facilitate binding to the enzyme's active site.

Chemical Reactions Analysis

GSK-3 Inhibitor II participates in several chemical reactions during its synthesis and when interacting with biological targets:

  1. Phosphorylation Reactions: As an inhibitor, it prevents GSK-3 from phosphorylating its substrates, which is critical for regulating various signaling pathways.
  2. Binding Interactions: The inhibitor forms hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of GSK-3, stabilizing its binding.

These interactions alter the phosphorylation state of downstream targets, impacting cellular functions.

Mechanism of Action

GSK-3 Inhibitor II exerts its effects primarily by:

  1. Competitive Inhibition: It competes with ATP for binding to the active site of GSK-3, reducing the enzyme's ability to phosphorylate substrates.
  2. Regulation of Signaling Pathways: By inhibiting GSK-3 activity, the compound can modulate pathways such as Wnt signaling and insulin signaling, which are crucial for cellular growth and metabolism.

Data from kinetic studies indicate that GSK-3 Inhibitor II has a low nanomolar IC50 value, demonstrating its potency as an inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of GSK-3 Inhibitor II include:

  1. Molecular Weight: Typically in the range of 300–400 g/mol.
  2. Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  3. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation and application in biological assays.

Applications

GSK-3 Inhibitor II has several scientific applications:

  1. Research in Neurodegenerative Diseases: It is being studied for its potential to alleviate symptoms associated with Alzheimer's disease by modulating amyloid precursor protein processing.
  2. Diabetes Treatment: By inhibiting GSK-3, this compound can enhance insulin signaling pathways, making it a candidate for managing type 2 diabetes.
  3. Cancer Therapy: Its ability to influence cell cycle progression makes it a target for cancer therapeutics aimed at inhibiting tumor growth.

Properties

CAS Number

478482-75-6

Product Name

GSK-3 Inhibitor II

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Molecular Formula

C14H10IN3OS

Molecular Weight

395.22 g/mol

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Synonyms

4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-pyridine

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.